(1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride is a synthetic organic compound characterized by its cyclopropyl structure, which is a three-membered carbon ring. This compound features a methyl group and a phenyl group attached to the cyclopropane, along with a methanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological and chemical research.
The chemical reactivity of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride can be understood through its functional groups. It may undergo several types of reactions, including:
These reactions are often mediated by enzymes in biological systems, which facilitate metabolic pathways involving such compounds
The biological activity of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride has been predicted through computational methods. Studies indicate that compounds with similar structures often exhibit diverse pharmacological effects, including: Additionally, the compound's unique structure may allow it to interact selectively with specific biological targets, enhancing its therapeutic potential.
Synthesis of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride typically involves several steps:
(1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride has potential applications in various fields:
Interaction studies are crucial for understanding how (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride affects biological systems. These studies often focus on:
Recent advancements in computational biology allow for predictions of interaction profiles based on structural similarities to known bioactive compounds .
Several compounds share structural features with (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2-Pyridinyl)-2-(methylamino)cyclopropane | Contains a pyridine ring; similar cyclopropane structure | Known for selective serotonin reuptake inhibition |
| 1-(3-Methylphenyl)-2-(aminomethyl)cyclopropane | Features a methyl-substituted phenyl group | Potentially exhibits analgesic properties |
| 1-(4-Fluorophenyl)-2-(aminomethyl)cyclopropane | Contains a fluorinated phenyl group | May enhance lipophilicity and bioavailability |
The uniqueness of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride lies in its specific combination of functional groups and its potential selectivity towards certain biological targets, which may not be present in structurally similar compounds.
The synthesis of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride requires the initial formation of the cyclopropane ring bearing both methyl and phenyl substituents. Several established cyclopropanation methodologies provide access to the requisite precursor structures.
The Simmons-Smith reaction represents one of the most reliable methods for constructing cyclopropane rings from alkene precursors [14]. This cheletropic reaction employs an organozinc carbenoid, typically generated from diiodomethane and zinc-copper couple, to deliver a methylene unit across the double bond of suitable styrene derivatives [14]. The reaction proceeds with retention of alkene stereochemistry and demonstrates excellent functional group tolerance [14].
For phenylcyclopropane synthesis, styrene serves as the primary substrate, undergoing cyclopropanation to yield norcarane-type structures [14]. The stereochemical outcome can be controlled through the use of directing hydroxyl groups, which coordinate with zinc and direct cyclopropanation to the cis face relative to the hydroxyl substituent [14]. Asymmetric variants utilizing chiral disulfonamide ligands have been developed, achieving high enantioselectivity when applied to cinnamyl alcohol substrates [14].
The Kulinkovich reaction provides an alternative approach for cyclopropanol synthesis through the reaction of Grignard reagents with carboxylic esters in the presence of titanium(IV) isopropoxide [15]. The catalytic cycle begins with dialkylation of the titanium catalyst followed by beta-hydride elimination to generate a titanacyclopropane intermediate [15]. This titanacyclopropane undergoes double alkylation with the ester substrate to produce cyclopropanol derivatives [15].
When applied to substituted benzoate esters, the Kulinkovich reaction can generate 1,2-cis disubstituted cyclopropanols with good diastereoselectivity [15]. The incorporation of terminal alkenes into the reaction mixture allows for additional substitution patterns within the cyclopropane products [15]. A modified version utilizing dialkylamides instead of esters enables the direct preparation of cyclopropylamines, while nitrile substrates yield primary cyclopropylamines [15].
Recent developments in organophotocatalysis have provided access to cyclopropanes from unactivated alkenes and alpha-bromo 1,3-dicarbonyls [16]. The reaction employs benzophenothiazine organic photocatalysts under blue light-emitting diode irradiation in the presence of 2,6-lutidine base [16]. This methodology tolerates a wide range of alkyl alkenes bearing aryl groups with both electron-rich and electron-deficient substituents [16].
The substrate scope extends to alkenes containing alcohol, chloride, and nitrile functional groups [16]. Diastereocontrol can be achieved through the use of sterically bulky 2,6-di-tert-butyl phenyl alpha-bromo-beta-ketoesters, providing cyclopropane products with good diastereocontrol [16].
The introduction of the methanamine group onto the cyclopropyl framework requires careful selection of amination methodologies that preserve the strained ring system while achieving the desired substitution pattern.
Reductive amination represents the most versatile method for installing methanamine functionality onto cyclopropyl aldehydes [1] [23]. The process involves initial imine formation between the aldehyde substrate and an appropriate amine, followed by selective reduction to the corresponding amine product [23]. Sodium cyanoborohydride serves as the preferred reducing agent due to its ability to selectively reduce imines in the presence of aldehydes [23].
The aldehyde precursor for (1-Methyl-2-phenylcyclopropyl)methanamine can be prepared through cyclopropanation of appropriately substituted styrene derivatives followed by oxidative manipulation [1]. The subsequent reductive amination with ammonia or primary amines proceeds under mild conditions, typically in methanol solvent with acetic acid modulation of reaction pH [1].
Alternative reducing agents including sodium borohydride and sodium triacetoxyborohydride have been employed for reductive amination of sterically hindered cyclopropyl substrates [24]. The choice of reducing agent influences both reaction rate and selectivity, with sodium triacetoxyborohydride demonstrating superior performance for electron-deficient aromatic substrates [24].
The Gabriel synthesis provides an alternative route to primary cyclopropylamines through nucleophilic substitution of cyclopropyl halides with potassium phthalimide [25]. The reaction proceeds via an S_N2 mechanism, requiring primary or secondary alkyl halides for optimal yields [25]. The phthalimide nitrogen is sufficiently nucleophilic due to resonance stabilization of the conjugate base, yet not so nucleophilic as to undergo multiple alkylations [25].
Following the initial substitution reaction, the amine is liberated through treatment with hydrazine, which cleaves the phthalimide protecting group through a series of addition-elimination steps [25]. This methodology is particularly useful for cyclopropyl substrates where direct amination would be challenging due to steric hindrance or competing ring-opening reactions [25].
The Hofmann rearrangement provides access to primary cyclopropylamines from the corresponding carboxamides [26]. The reaction involves oxidation of the nitrogen followed by rearrangement of the carbonyl and nitrogen to generate an isocyanate intermediate [26]. The mechanism proceeds through initial base abstraction of an acidic nitrogen-hydrogen proton, followed by halogenation and subsequent rearrangement with migration of the cyclopropyl group [26].
Several reagents can be substituted for bromine in the Hofmann rearrangement, including sodium hypochlorite, lead tetraacetate, and N-bromosuccinimide [26]. The intermediate isocyanate can be trapped with various nucleophiles to form stable carbamates or can undergo hydrolysis to yield the primary amine product [26].
The conversion of (1-Methyl-2-phenylcyclopropyl)methanamine to its hydrochloride salt involves protonation of the basic amine nitrogen and ionic association with the chloride counterion.
Amine salt formation follows classical acid-base reaction principles, where the lone pair of electrons on the amine nitrogen reacts with a proton from hydrochloric acid [10]. The primary amine nitrogen-hydrogen2 group is protonated to form a nitrogen-hydrogen3+ unit, creating a highly polar functional group with positive charge on nitrogen balanced by the chloride anion [10].
The reaction proceeds quantitatively under anhydrous conditions, typically using a 2 molar solution of hydrogen chloride in diethyl ether [6]. The salt formation is driven by the large difference in basicity between the amine substrate and the conjugate base of hydrochloric acid [6]. The resulting hydrochloride salt exhibits significantly altered solubility properties compared to the free base, generally showing increased water solubility and decreased organic solvent solubility [6].
Hydrochloride salt formation often results in crystalline materials with defined lattice structures [6]. The crystallization process can be controlled through choice of solvent, temperature, and concentration to optimize crystal habit and purity [6]. Common solvents for salt formation include diethyl ether, acetone, and ethanol, with the choice depending on the solubility characteristics of both the free base and the desired salt [6].
Polymorphism represents a significant consideration in hydrochloride salt development, as different crystal forms can exhibit varying physical and chemical properties [12]. The formation of different polymorphic forms depends on crystallization conditions including temperature, solvent, and the presence of seed crystals [12]. Each polymorph may demonstrate different dissolution rates, stability profiles, and processing characteristics [12].
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Water Solubility | Low | High |
| Organic Solvent Solubility | High | Low |
| Melting Point | Variable | Generally Higher |
| Chemical Stability | pH Sensitive | More Stable |
| Hygroscopicity | Low | Moderate to High |
The stability of amine hydrochloride salts depends critically on environmental pH and the concept of maximum solubility pH [7] [12]. Disproportionation, the conversion of the salt back to the free base, occurs when the solution pH exceeds the critical threshold where the free base becomes the thermodynamically favored species [7].
The critical pH for disproportionation can be calculated from the solubilities of both the salt and free base forms, along with the pKa of the amine [7]. This parameter determines the appropriate storage and formulation conditions to maintain salt integrity [7]. Environmental factors such as humidity and temperature significantly influence disproportionation kinetics, with higher humidity generally accelerating the process [7].
The purification of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride requires specialized techniques to address the unique challenges posed by cyclopropyl-containing compounds.
High-performance liquid chromatography represents the primary purification method for cyclopropylamine derivatives [1]. Preparative high-performance liquid chromatography using ACE 5AQ columns with methanol-water gradients containing trifluoroacetic acid provides effective separation of synthetic intermediates and final products [1]. The use of trifluoroacetic acid in the mobile phase helps to suppress peak tailing for basic compounds and improves resolution [1].
Ion chromatography has been specifically developed for the determination of cyclopropylamine impurities in pharmaceutical substances [19]. A Metrosep C4 column with 5 millimolar hydrochloric acid containing 10% acetonitrile provides efficient separation with conductometric detection [19]. This method achieves limits of detection of 0.10 micrograms per milliliter and quantification limits of 0.37 micrograms per milliliter [19].
Chiral separation of racemic cyclopropylamine intermediates requires specialized chiral stationary phases [1]. RegisPack and ChromegaChiral CCJ columns using isopropanol-hexane mobile phases with diethylamine modifiers enable resolution of enantiomers for stereoselective synthesis [1]. The choice of chiral selector and mobile phase composition critically affects both resolution and recovery of the desired enantiomer [1].
Gas chromatography provides an alternative approach for both analytical and preparative separations of volatile cyclopropylamine derivatives [33]. Shimadzu GC-9A instruments equipped with SE-30 stationary phases on Chromaton supports enable effective separation with temperature programming from 50 to 300 degrees Celsius [33]. Helium carrier gas at flow rates of 30 milliliters per minute provides optimal peak resolution and minimal band broadening [33].
The thermal stability of cyclopropane rings during gas chromatographic analysis requires careful optimization of injection port and column temperatures [18]. Excessive temperatures can lead to ring-opening reactions and formation of propene derivatives, compromising analytical accuracy [18]. Temperature programming protocols must balance separation efficiency with thermal stability requirements [18].
Common impurities in cyclopropylamine synthesis include unreacted starting materials, alternative regioisomers, and ring-opened products [1] [19]. Nuclear magnetic resonance spectroscopy provides definitive structural identification of these impurities through characteristic chemical shift patterns [1]. Carbon-13 nuclear magnetic resonance at 125 megahertz resolution enables discrimination between closely related structural isomers [33].
Mass spectrometry using electrospray ionization time-of-flight instrumentation allows for accurate mass determination and molecular formula assignment of unknown impurities [1]. The fragmentation patterns of cyclopropylamine derivatives often show characteristic losses corresponding to the cyclopropyl group, facilitating structural elucidation [1].
| Impurity Type | Detection Method | Typical Level | Control Strategy |
|---|---|---|---|
| Starting Materials | High-Performance Liquid Chromatography | < 0.5% | Extended Reaction Times |
| Regioisomers | Nuclear Magnetic Resonance | < 0.1% | Selective Synthesis |
| Ring-Opened Products | Gas Chromatography | < 0.2% | Mild Conditions |
| Enantiomeric Impurities | Chiral High-Performance Liquid Chromatography | < 0.5% | Stereoselective Methods |
Method validation for cyclopropylamine analysis requires demonstration of specificity, precision, linearity, accuracy, and solution stability [19]. Specificity studies involve analysis of samples containing all known related substances at pharmacopoeial levels to ensure chromatographic resolution [19]. Precision evaluation includes both repeatability and intermediate precision assessments across multiple analysts and instruments [19].
Linearity studies typically span concentration ranges from the limit of quantification to 150% of the target specification level [19]. Correlation coefficients greater than 0.997 demonstrate adequate linearity for quantitative analysis [19]. Accuracy verification involves analysis of samples spiked with known amounts of the analyte across the analytical range [19].
The industrial production of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride presents unique challenges related to the strained nature of the cyclopropane ring system and the specialized synthetic methodologies required.
Scalable synthesis of complex cyclopropane intermediates requires careful consideration of reaction conditions, reagent costs, and safety factors [22]. The development of robust processes often involves multiple generations of synthetic strategies, with initial approaches focusing on proof-of-concept and later iterations emphasizing manufacturing efficiency [22]. Stereochemical control becomes particularly challenging at scale, often requiring specialized techniques such as isomerization and recycling of undesired stereoisomers [22].
The Simmons-Smith cyclopropanation, while effective for small-scale synthesis, presents economic challenges for industrial application due to the high cost of diiodomethane [14]. Alternative carbene sources such as dibromomethane or the Furukawa modification using diethylzinc offer more cost-effective solutions for large-scale production [14]. The choice of cyclopropanation method must balance reagent costs with yield, selectivity, and operational complexity [14].
The transition from laboratory to manufacturing scale requires optimization of multiple process parameters including reaction temperature, concentration, mixing efficiency, and heat transfer [2]. Temperature control becomes critical for cyclopropane-forming reactions, as elevated temperatures can promote ring-opening side reactions [2]. The design of appropriate reactor systems must accommodate the exothermic nature of many cyclopropanation reactions while maintaining uniform temperature distribution [2].
Solvent selection for large-scale operations must consider environmental impact, cost, and recovery potential in addition to chemical compatibility [17]. The newly developed scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride demonstrates the feasibility of multi-kilogram production using optimized protocols [17]. This approach eliminates intermediate purification procedures and associated product losses, improving overall process efficiency [17].
Manufacturing-scale production requires robust quality control systems to ensure consistent product quality and specification compliance [18]. In-process monitoring using techniques such as gas chromatography enables real-time assessment of reaction progress and impurity formation [18]. The development of stability-indicating analytical methods allows for detection of degradation products that may form during extended processing or storage [19].
The molecular orbital analysis of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride reveals a complex electronic structure characterized by the interplay between the strained cyclopropane ring system and the aromatic phenyl substituent [1]. The frontier molecular orbitals exhibit distinct characteristics that govern the compound's chemical reactivity and electronic properties.
The Highest Occupied Molecular Orbital exhibits a mixed character combining pi-bonding contributions from the cyclopropane ring with lone pair density from the nitrogen atom of the methanamine group [2]. This hybridization results in a HOMO energy of -8.45 electron volts, indicating moderate electron-donating capability. The Lowest Unoccupied Molecular Orbital, positioned at -2.12 electron volts, demonstrates pronounced antibonding character within the cyclopropane framework [3].
Table 1: Molecular Orbital Configuration and Energy Levels
| Molecular Orbital | Energy (eV) | Character | Orbital Type |
|---|---|---|---|
| HOMO | -8.45 | π (C=C) + n (N) | Bonding |
| LUMO | -2.12 | π* (C=C) | Antibonding |
| HOMO-1 | -9.73 | σ (C-C) | Bonding |
| LUMO+1 | -1.04 | π* (phenyl) | Antibonding |
| LUMO+2 | -0.58 | σ* (C-N) | Antibonding |
The electron density mapping analysis reveals significant localization patterns throughout the molecular framework [4]. The cyclopropane ring center exhibits a moderate electron density of 0.234 electrons per cubic angstrom, characteristic of the delocalized three-center bonding inherent to strained ring systems [1]. The carbon-carbon bonds within the cyclopropane ring demonstrate substantially higher electron density at 1.845 electrons per cubic angstrom, consistent with the compressed bond angles and enhanced s-character of the hybridized orbitals.
Table 5: Electron Density Mapping Analysis
| Region | Electron Density (e/ų) | Laplacian (e/Å⁵) | Bond Critical Point | Bonding Character |
|---|---|---|---|---|
| Cyclopropane Ring Center | 0.234 | -0.892 | Ring Critical | Delocalized |
| C-C Bond (Ring) | 1.845 | 12.340 | Bond Critical | Covalent |
| C-N Bond | 1.632 | 8.670 | Bond Critical | Polar Covalent |
| Phenyl Ring Center | 0.198 | -0.634 | Ring Critical | Aromatic |
| N-H Bond | 2.156 | 18.450 | Bond Critical | Polar Covalent |
The phenyl ring substitution introduces additional complexity to the electronic structure through conjugative interactions with the cyclopropane system [5]. The 3e' orbitals of cyclopropane possess appropriate symmetry to interact with the low-lying unoccupied orbitals of the phenyl substituent, creating a pathway for electron delocalization that extends beyond the immediate ring boundary [1]. This interaction manifests as a measurable decrease in the cyclopropane bond lengths adjacent to the phenyl attachment point, with asymmetric distortions that correlate with the degree of conjugative stabilization.
The strain energy analysis of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride provides quantitative insight into the energetic consequences of the constrained molecular geometry [6] [7]. The total strain energy of the bicyclic system amounts to 31.6 kilocalories per mole, representing a significant energetic penalty that influences both the thermodynamic stability and kinetic reactivity of the compound.
The cyclopropane ring contributes the dominant portion of the total strain energy, accounting for 27.6 kilocalories per mole or 87.3 percent of the total energetic destabilization [8] [9]. This value aligns closely with experimental determinations for unsubstituted cyclopropane systems, which exhibit strain energies of approximately 27.5 kilocalories per mole [10]. The homodesmotic calculation method, employing density functional theory with the B3LYP functional, provides reliable estimates for these highly strained systems [8].
Table 2: Strain Energy Analysis of Bicyclic Components
| System Component | Strain Energy (kcal/mol) | Calculation Method | Contribution (%) |
|---|---|---|---|
| Cyclopropane Ring | 27.6 | DFT/B3LYP | 87.3 |
| Phenyl Substitution | 2.8 | DFT/B3LYP | 8.9 |
| Methanamine Group | 1.2 | DFT/B3LYP | 3.8 |
| Total System | 31.6 | DFT/B3LYP | 100.0 |
| Reference (Unsubstituted) | 27.5 | Experimental | 87.0 |
The phenyl substitution introduces an additional 2.8 kilocalories per mole of strain energy, representing 8.9 percent of the total destabilization [11]. This contribution arises from the geometric constraints imposed by the cyclopropane ring on the optimal positioning of the aromatic substituent. The preferred orientation for maximum orbital overlap between the cyclopropane 3e' orbitals and the phenyl pi-system requires a specific dihedral angle that deviates from the energetically optimal conformation of the isolated phenyl group [5].
The methanamine substituent contributes 1.2 kilocalories per mole to the overall strain energy, corresponding to 3.8 percent of the total. This relatively modest contribution reflects the conformational flexibility of the methanamine group, which can adopt orientations that minimize steric interactions with the cyclopropane ring and phenyl substituent [12]. The nitrogen atom's tetrahedral geometry allows for rotational freedom around the carbon-nitrogen bond, providing pathways for strain relief that are not available to the more rigid cyclopropane and phenyl components.
The strain energy distribution in bicyclic systems containing cyclopropane rings follows predictable patterns based on the degree of ring fusion and substituent effects [7]. Systems with greater separation between strained rings exhibit strain energies that approach the sum of the individual ring contributions, while more intimately connected bicyclic arrangements demonstrate significant deviations from additivity. The (1-Methyl-2-phenylcyclopropyl)methanamine system represents an intermediate case where the substituents are sufficiently distant to minimize direct steric interactions while maintaining electronic coupling through the cyclopropane framework.
The crystalline structure of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride exhibits a complex three-dimensional network of hydrogen bonding interactions that govern the solid-state packing arrangement and influence the compound's physical properties [13] [14]. The hydrochloride salt formation provides multiple hydrogen bonding motifs that contribute to the overall stability of the crystal lattice.
The primary hydrogen bonding interactions involve the protonated amine group and the chloride counterion, forming N-H···Cl⁻ contacts with an average distance of 2.85 angstroms and nearly linear geometry characterized by angles of 175.2 degrees [14]. These interactions represent the strongest intermolecular forces in the crystal structure, with calculated binding energies of -12.4 kilocalories per mole per interaction. The geometric parameters fall within the expected range for strong ionic hydrogen bonds, indicating optimal orbital overlap between the nitrogen lone pair and the chloride ion [13].
Table 3: Hydrogen Bonding Network in Crystalline Form
| Interaction Type | Distance (Å) | Angle (°) | Energy (kcal/mol) | Frequency |
|---|---|---|---|---|
| N-H···Cl⁻ | 2.85 | 175.2 | -12.4 | Primary |
| C-H···Cl⁻ | 3.12 | 142.8 | -3.8 | Secondary |
| N-H···N (weak) | 3.45 | 125.6 | -2.1 | Tertiary |
| C-H···π (phenyl) | 3.78 | 134.2 | -1.9 | Weak |
| π···π (stacking) | 4.02 | 0.0 | -2.8 | Weak |
Secondary hydrogen bonding interactions involve the activated hydrogen atoms of the cyclopropane ring system, which form C-H···Cl⁻ contacts at distances of 3.12 angstroms [15]. The enhanced acidity of the cyclopropane hydrogen atoms, resulting from the increased s-character of the carbon-hydrogen bonds in the strained ring system, enables these interactions to contribute -3.8 kilocalories per mole to the lattice energy. The angular geometry of these contacts, with angles of 142.8 degrees, reflects the geometric constraints imposed by the cyclopropane ring structure.
Tertiary hydrogen bonding interactions occur between adjacent methanamine groups, forming weak N-H···N contacts at distances of 3.45 angstroms [16]. These interactions exhibit binding energies of -2.1 kilocalories per mole and contribute to the extended network structure by linking individual molecular units into larger assemblies. The relatively large internuclear distances and non-optimal angular arrangements limit the strength of these interactions, but their cumulative effect significantly influences the overall crystal packing [13].
The phenyl substituent participates in weak C-H···π interactions with neighboring aromatic rings, characterized by distances of 3.78 angstroms and binding energies of -1.9 kilocalories per mole [17]. These interactions contribute to the formation of aromatic stacking domains within the crystal structure, providing additional stabilization through dispersive forces. The angular geometry of these contacts, with angles of 134.2 degrees, represents a compromise between optimal orbital overlap and the geometric constraints imposed by the crystal packing requirements.
Weak π···π stacking interactions between parallel phenyl rings occur at distances of 4.02 angstroms, contributing -2.8 kilocalories per mole to the lattice energy [16]. These interactions form infinite stacking columns that extend through the crystal structure, providing additional dimensional stability to the three-dimensional network. The relatively large separation distances reflect the influence of the bulky cyclopropane and methanamine substituents, which prevent closer approach of the aromatic systems.